An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dihydro-2-propyloxazole
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dihydro-2-propyloxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydro-2-propyloxazole, a member of the oxazoline class of heterocyclic compounds, presents a subject of growing interest within synthetic chemistry and materials science.[1] Oxazolines, in general, are recognized for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.[2] The physicochemical properties of 4,5-Dihydro-2-propyloxazole are fundamental to its application, influencing its reactivity, solubility, and handling characteristics. This guide provides a comprehensive overview of these properties, supplemented with detailed experimental protocols for their determination, aimed at equipping researchers with the foundational knowledge required for its effective use in a laboratory setting.
Molecular Structure
The molecular structure of 4,5-Dihydro-2-propyloxazole forms the basis of its chemical behavior. The five-membered dihydrooxazole ring, containing both nitrogen and oxygen heteroatoms, imparts specific electronic and steric characteristics. The propyl substituent at the 2-position further influences its lipophilicity and potential for intermolecular interactions.
Caption: Molecular structure of 4,5-Dihydro-2-propyloxazole.
Core Physicochemical Properties
A summary of the key physicochemical properties of 4,5-Dihydro-2-propyloxazole is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through empirical testing for critical applications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Boiling Point | 40 °C at 15 Torr | [3] |
| Estimated ~140-150 °C at 760 Torr | ||
| Melting Point | Not available (Liquid at room temperature) | |
| Density | Predicted: 0.96 g/cm³ | |
| Solubility | Predicted: Soluble in water and polar organic solvents | |
| CAS Number | 4694-80-8 | [1] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the established methodologies for the experimental determination of the key physicochemical properties of liquid organic compounds like 4,5-Dihydro-2-propyloxazole.
Determination of Boiling Point
The boiling point is a critical physical constant, indicative of a substance's purity.[4] The micro-boiling point method is a suitable technique for determining the boiling point of small quantities of liquid.
Caption: Workflow for Micro-Boiling Point Determination.
Methodology:
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Sample Preparation: A small volume (a few drops) of 4,5-Dihydro-2-propyloxazole is placed into a small-diameter test tube (fusion tube).
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Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.
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Apparatus Assembly: The fusion tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.
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Heating: The entire assembly is immersed in a heating bath (e.g., silicone oil or a Thiele tube) and heated gently.
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.
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Measurement: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube. This process should be repeated to ensure accuracy.
Causality: The principle behind this method lies in the relationship between vapor pressure and external pressure.[4] As the liquid is heated, its vapor pressure increases. When the vapor pressure equals the atmospheric pressure, the liquid boils, and vapor escapes through the capillary. Upon cooling, the vapor pressure drops, and when it becomes slightly less than the atmospheric pressure, the external pressure forces the liquid into the capillary. This point represents the true boiling point.
Determination of Density
Density is a fundamental physical property that relates the mass of a substance to its volume. For liquids, it is conveniently measured using a pycnometer or by the direct measurement of mass and volume.
Methodology:
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Mass of Empty Container: An empty, clean, and dry graduated cylinder or pycnometer is weighed accurately on an analytical balance.
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Volume of Liquid: A known volume of 4,5-Dihydro-2-propyloxazole (e.g., 5.0 mL) is carefully transferred into the weighed container. The volume should be read from the bottom of the meniscus.
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Mass of Liquid and Container: The container with the liquid is reweighed.
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Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated using the formula: Density = Mass / Volume
Self-Validation: To ensure accuracy, this measurement should be repeated multiple times, and the average density should be reported. The temperature at which the measurement is performed must be recorded, as density is temperature-dependent.
Determination of Solubility
The solubility of a compound in various solvents is a critical parameter, particularly in drug development and reaction chemistry. A qualitative assessment of solubility can be performed through simple dissolution tests.
Methodology:
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Sample Preparation: A small, measured amount of 4,5-Dihydro-2-propyloxazole (e.g., 50 mg or 0.05 mL) is placed in a series of test tubes.
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Solvent Addition: To each test tube, a different solvent (e.g., water, ethanol, diethyl ether, dichloromethane) is added in small, incremental portions (e.g., 0.5 mL).
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Observation: After each addition, the test tube is agitated vigorously. The solubility is observed and recorded. If the compound dissolves, it is noted as soluble in that solvent. If it remains as a separate phase or forms a cloudy suspension, it is considered insoluble or sparingly soluble.
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Classification: Based on its solubility in different solvents, the compound can be classified (e.g., soluble in polar protic solvents, soluble in nonpolar aprotic solvents).
Causality: The principle of "like dissolves like" governs solubility. The polarity of the solute and the solvent determines the extent of dissolution. The presence of the nitrogen and oxygen heteroatoms in 4,5-Dihydro-2-propyloxazole suggests it will have some polarity and may be soluble in polar solvents. The propyl chain contributes to its nonpolar character, which may allow for solubility in less polar organic solvents.
Expected Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxazoline ring). The two methylene groups within the oxazoline ring would likely appear as two distinct triplets.
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¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic C-H stretching vibrations for the alkyl groups (typically below 3000 cm⁻¹).[3] A strong C=N stretching absorption is expected in the region of 1680-1620 cm⁻¹. The C-O-C stretching of the oxazoline ring would likely appear in the fingerprint region (around 1250-1050 cm⁻¹).[5]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (113.16 g/mol ). Fragmentation patterns would likely involve the loss of the propyl group and cleavage of the oxazoline ring.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4,5-Dihydro-2-propyloxazole. While some experimental data is limited, the provided protocols offer a robust framework for researchers to determine these properties in their own laboratories. A thorough characterization of this compound is essential for its successful application in the synthesis of novel materials and pharmaceutically active molecules.
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